(R)-1-(Quinolin-6-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a quinoline moiety. Quinoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. This specific compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts. The structural characteristics of (R)-1-(Quinolin-6-yl)ethan-1-amine enhance its interaction with various biological targets, contributing to its pharmacological properties.
(R)-1-(Quinolin-6-yl)ethan-1-amine is classified as an organic compound, specifically an amine and a quinoline derivative. It is identified by the CAS number 1213323-58-0. The compound's synthesis often involves multi-step organic reactions, including the formation of the quinoline structure, which is crucial for its biological activity .
The synthesis of (R)-1-(Quinolin-6-yl)ethan-1-amine typically involves several key steps:
In industrial settings, these methods are adapted for scalability using continuous flow reactors and optimized conditions to enhance yield and purity .
The molecular formula for (R)-1-(Quinolin-6-yl)ethan-1-amine is , with a molecular weight of 172.23 g/mol. The compound features a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 172.23 g/mol |
CAS Number | 1213323-58-0 |
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to ascertain the spatial arrangement of atoms within the molecule .
(R)-1-(Quinolin-6-yl)ethan-1-amine can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create new derivatives with potential therapeutic effects .
The mechanism of action for (R)-1-(Quinolin-6-yl)ethan-1-amine primarily involves its interaction with pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). By inhibiting these cytokines, the compound effectively reduces inflammation at both molecular and cellular levels. This mechanism suggests potential applications in treating inflammatory diseases.
Additionally, research indicates that (R)-1-(Quinolin-6-yl)ethan-1-amine can interact with various enzymes and proteins, influencing metabolic pathways and cellular processes . Studies on its binding affinities with specific receptors may provide insights into its therapeutic potential.
While specific physical properties such as boiling point and melting point are not universally documented, general properties include:
Property | Value |
---|---|
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
The compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic quinoline structure. Its reactivity profile indicates stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .
(R)-1-(Quinolin-6-yl)ethan-1-amine has several potential applications in scientific research:
Scaffold hopping has emerged as a pivotal strategy in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of quinoline-based compounds. For (R)-1-(quinolin-6-yl)ethan-1-amine, this approach focuses on replacing the quinoline core while preserving the chiral aminoethyl pharmacophore essential for biological activity. As demonstrated in NorA efflux pump inhibitor studies, pharmacophore models emphasize two critical features: a protonatable nitrogen (typically in an alkylamino chain) and an aromatic/hydrophobic domain (e.g., propoxyphenyl). These elements ensure synergistic antibiotic activity with substrates like ciprofloxacin against Staphylococcus aureus [1].
Computational methods facilitate scaffold identification through virtual screening. For example, ligand-based core hopping using Schrödinger’s platform identified cinchocaine-derived fragments as viable quinoline replacements. This yielded quinoline-4-carboxamide analogs (e.g., compounds 3a/3b) with enhanced NorA inhibition (4-fold MIC reduction at 1.56–3.13 µg/mL) and low cytotoxicity [1]. Key metrics for scaffold evaluation include:
Table 1: Scaffold Hopping Approaches for Quinoline Derivatives
Original Scaffold | New Scaffold | Key Modifications | Biological Outcome |
---|---|---|---|
Quinolin-4-yloxy | Quinoline-4-carboxamide | Ether → amide linker | MIC reduction: 4-fold with ciprofloxacin |
Quinolin-4-yloxy | [1,2,4]Triazolo[4,3-a]quinoline | Core ring expansion | Improved metabolic stability |
Quinolin-4-yloxy | Benzimidazole-quinoline hybrid | Fragment hybridization | Enhanced target selectivity |
The stereoselective synthesis of (R)-1-(quinolin-6-yl)ethan-1-amine demands precision due to the profound impact of chirality on target engagement. Asymmetric hydrogenation (AH) of prochiral imines or enamines represents the most atom-economical route. Iridium catalysts with P,N-ligands (e.g., PHOX ligands like C5 or C6a) achieve >96% ee in the hydrogenation of N-aryl imines analogous to quinolinyl substrates. Ruthenium/Xyl-Skewphos systems further enable hydrogenation pressures as low as 1 bar [3].
For racemic mixtures, enzymatic resolution using lipases is highly effective. Candida antarctica lipase B (CAL-B) catalyzes the enantioselective acylation of the (R)-enantiomer with vinyl acetate in organic solvents (e.g., hexane or MTBE). The unreacted (S)-isomer is then separated, yielding the (R)-amine with ≥98% ee. Alternative techniques include:
Table 2: Chiral Resolution Methods for 1-(Quinolinyl)ethanamines
Method | Conditions | Efficiency (% ee) | Throughput |
---|---|---|---|
Asymmetric hydrogenation | Ir-MaxPHOX, 1 bar H₂, 25°C | 96% | High |
Lipase-mediated resolution | CAL-B, vinyl acetate, hexane, 30°C | 98% | Moderate |
Diastereomeric crystallization | Dibenzoyl-L-tartaric acid, EtOH/H₂O | 99% | Low |
The quinoline core in (R)-1-(quinolin-6-yl)ethan-1-amine serves as a versatile platform for electrophilic and nucleophilic substitutions, enabling tailored interactions with biological targets. Key functionalization sites include:
The electron-deficient nature of the pyridine ring dictates regioselectivity. C6 substitutions minimally perturb the chiral center’s configuration while modulating electronic properties (Hammett constants: σₘ = 0.37 for C6-substituents). Such modifications are critical in antitubercular quinolines like bedaquiline, where lipophilic C6-alkoxy groups enhance mycobacterial membrane penetration .
Table 3: Regioselectivity in Quinoline Functionalization
Position | Reaction Type | Preferred Conditions | Applications |
---|---|---|---|
C2 | Nucleophilic aromatic substitution | 2-Cl-quinoline + RNH₂, 120°C | Diamine pharmacophores |
C6 | Electrophilic substitution | Br₂/AcOH, 20°C | Suzuki coupling precursors |
C8 | Directed metalation | LDA, −78°C, then CO₂ | Carboxylic acid bioisosteres |
Linker design between the quinoline core and pendant groups profoundly influences the target affinity and physicochemical properties of (R)-1-(quinolin-6-yl)ethan-1-amine derivatives. Comparative studies reveal:
Tankyrase inhibitor deconstruction studies corroborate these findings. Fragmenting dual-site inhibitors showed that amide-linked ADE-pocket binders (e.g., 8-aminoquinoline) contribute −ΔG = 28 kJ/mol, while ether-linked fragments exhibit weaker affinity (ΔΔG = +4.2 kJ/mol). This underscores the amide’s role in preorganizing the pharmacophore for cryptic pocket engagement [4].
Table 4: Impact of Linker Chemistry on Binding Energetics
Linker Type | ΔG (kJ/mol) | Ligand Efficiency (LE) | Key Interactions |
---|---|---|---|
Amide | −38.2 | 0.32 | H-bonds with Asp1045; π-stacking |
Ether | −34.0 | 0.28 | Hydrophobic contacts; no H-bond |
Alkyl | −30.1 | 0.25 | Van der Waals only |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0